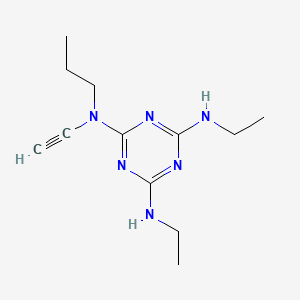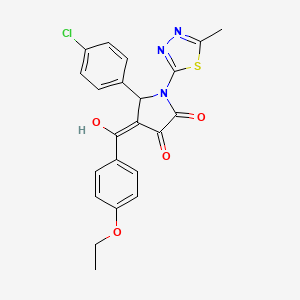![molecular formula C19H21NO4S B5339747 4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5339747.png)
4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
科学研究应用
4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results as an anti-inflammatory agent, and its use in the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis has been explored. The compound has also been studied for its potential use as an analgesic and has shown significant pain-relieving effects in animal models.
作用机制
The mechanism of action of 4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound is also believed to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the production of prostaglandins, a group of lipid compounds that contribute to inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. The compound has also been shown to reduce the activity of COX-2 enzyme, which leads to a decrease in the production of prostaglandins. Furthermore, the compound has been shown to have significant pain-relieving effects in animal models of pain.
实验室实验的优点和局限性
One of the major advantages of using 4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory diseases and pain. The compound has shown promising results in animal models and has the potential to be developed into a drug for human use. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid. One direction is to further explore the mechanism of action of the compound and its potential as an anti-inflammatory and analgesic agent. Another direction is to investigate the potential of the compound as a drug for the treatment of inflammatory diseases and pain in humans. Additionally, future research could focus on improving the solubility of the compound in water, which would make it easier to administer in vivo.
合成方法
The synthesis of 4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid has been achieved using various methods. One of the most commonly used methods involves the reaction of 1-(2-thienyl)-3-(4-phenoxyphenyl)propan-1-one with piperidine-4-carboxylic acid in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in anhydrous acetonitrile, and the resulting product is purified using column chromatography.
属性
IUPAC Name |
4-phenoxy-1-(3-thiophen-2-ylpropanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-17(9-8-16-7-4-14-25-16)20-12-10-19(11-13-20,18(22)23)24-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVXWAZZBAJMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)C(=O)CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5339677.png)
![2-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-2-piperidinyl}pyridine](/img/structure/B5339679.png)
![N'-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide](/img/structure/B5339687.png)
![ethyl [3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5339695.png)
![methyl 5-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-5-oxopentanoate](/img/structure/B5339697.png)

![N-(4-chlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B5339709.png)
![N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5339718.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5339731.png)
![1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5339736.png)
![N-(2-methoxyethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5339740.png)
![6-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5339745.png)
